methyl {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 4-methyl substituent on the chromen-2-one core and a 3,5-dimethylbenzyloxy group at position 5. The acetate ester at position 3 enhances its lipophilicity, which may influence pharmacokinetic properties such as cellular penetration and bioavailability.
Properties
IUPAC Name |
methyl 2-[7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13-7-14(2)9-16(8-13)12-26-17-5-6-18-15(3)19(11-21(23)25-4)22(24)27-20(18)10-17/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNNMBQJTKRBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Etherification: The hydroxyl group on the chromen-2-one core is then etherified with 3,5-dimethylbenzyl bromide in the presence of a base such as potassium carbonate.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic ring and the ester group can participate in electrophilic and nucleophilic substitution reactions, respectively. Halogenation and nitration are examples of electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a coumarin backbone with several derivatives, differing in substituent positions and functional groups. Key analogs include:
| Compound Name | Substituents (Position) | Key Structural Features |
|---|---|---|
| Methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate (1) | Methoxy (C6), acetate (C3) | Simpler substituents; lacks aromatic ether |
| Methyl (8-methoxy-2-oxo-2H-chromen-3-yl)acetate (2) | Methoxy (C8), acetate (C3) | Methoxy at C8; steric hindrance differences |
| Methyl (4-methyl-2-oxo-2H-chromen-3-yl)acetate (3) | Methyl (C4), acetate (C3) | Lacks C7 substituent; minimal steric bulk |
| 7-((3,5-Dimethylbenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (C2) | 3,5-Dimethylbenzyloxy (C7), phenyl (C2), hydroxyl (C5) | Phenyl at C2; hydroxyl instead of acetate |
Key Observations :
Crystallographic and Computational Insights
- Structural Validation : Tools like SHELXL (for refinement) and ORTEP (for visualization) ensure accurate determination of substituent conformations and intermolecular interactions .
- Crystal Packing : The 3,5-dimethylbenzyl group in the target compound likely induces distinct packing modes compared to analogs, influencing solubility and stability .
Biological Activity
Methyl {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.4 g/mol. The structure features a chromen-2-one core with various substituents that enhance its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Chromen-2-one Core | Fused benzene and pyrone ring structure |
| 3,5-Dimethylbenzyl Group | Enhances lipophilicity and receptor interactions |
| Acetate Moiety | Contributes to solubility and bioavailability |
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide). For example, it displayed significant growth inhibition against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values in the micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus epidermidis was found to be 1,000 µg/mL, indicating potential as an antimicrobial agent.
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for tumor growth.
- Receptor Modulation : It can interact with specific receptors to influence cellular signaling pathways.
- Gene Expression Alteration : It may affect the transcription of genes related to apoptosis and inflammation.
Study on Antitumor Effects
A study published in the Bulletin of the Korean Chemical Society investigated the antitumor effects of this compound on various tumor cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
Antimicrobial Study
Another research effort focused on the antimicrobial properties of the compound against a range of pathogens. The findings suggested that it could serve as a lead compound for developing new antibiotics due to its effectiveness against resistant strains.
Comparative Analysis with Similar Compounds
This compound can be compared with other chromenone derivatives:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| Methyl {6-chloro-7-[dimethylbenzyl]oxy}-4-methyl... | Moderate | Effective | Contains chlorine substituent |
| Methyl {7-[phenyl]oxy}-4-methylchromenone | High | Low | Lacks dimethyl groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
